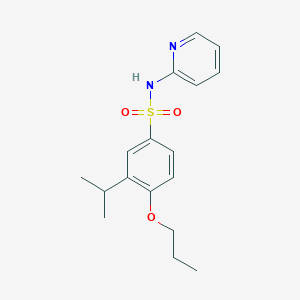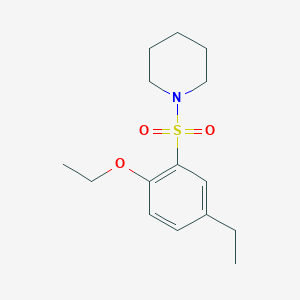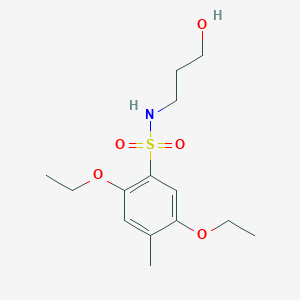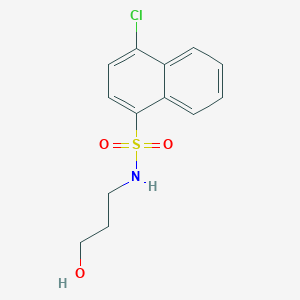
N-isobutyl-4-methoxy-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-4-methoxy-1-naphthalenesulfonamide, also known as ibutamoren, is a selective agonist of the growth hormone secretagogue receptor (GHSR). It is a non-peptide compound that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), which are important for growth and metabolism. In recent years, ibutamoren has gained attention for its potential applications in scientific research.
Mecanismo De Acción
Ibutamoren binds to the GHSR, which is expressed in various tissues, including the pituitary gland, hypothalamus, and gastrointestinal tract. Activation of the GHSR by N-isobutyl-4-methoxy-1-naphthalenesulfonamide stimulates the release of GH and IGF-1, which have anabolic and metabolic effects. Ibutamoren also has other actions, such as increasing appetite and promoting bone growth.
Biochemical and Physiological Effects:
Ibutamoren has been shown to have several biochemical and physiological effects. In addition to increasing GH and IGF-1 levels, N-isobutyl-4-methoxy-1-naphthalenesulfonamide has been shown to increase bone density, muscle mass, and fat-free mass. It has also been shown to improve insulin sensitivity and lipid profiles. Other potential effects of N-isobutyl-4-methoxy-1-naphthalenesulfonamide include increased wound healing and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-isobutyl-4-methoxy-1-naphthalenesulfonamide for lab experiments is its selectivity for the GHSR, which allows for specific activation of the GH/IGF-1 axis. Another advantage is its non-peptide structure, which allows for easier synthesis and storage than peptide-based compounds. However, N-isobutyl-4-methoxy-1-naphthalenesulfonamide can have variable effects depending on the dose and duration of treatment, and it may have off-target effects on other receptors. Careful dosing and monitoring are necessary to ensure accurate results.
Direcciones Futuras
There are several potential future directions for research on N-isobutyl-4-methoxy-1-naphthalenesulfonamide. One area of interest is its potential as a treatment for age-related muscle loss and frailty. Another area of interest is its potential as a treatment for cancer cachexia, a condition characterized by muscle wasting and weight loss in cancer patients. Additionally, N-isobutyl-4-methoxy-1-naphthalenesulfonamide may have applications in the treatment of osteoporosis, metabolic disorders, and cognitive decline. Further research is needed to fully understand the potential benefits and risks of N-isobutyl-4-methoxy-1-naphthalenesulfonamide in these contexts.
Métodos De Síntesis
Ibutamoren can be synthesized through a multistep process involving the reaction of naphthalene with isobutylamine, followed by sulfonation and methoxylation. The purity of the final product can be improved through recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Ibutamoren has been studied for its potential applications in various scientific fields, including endocrinology, oncology, and neuroscience. In endocrinology, N-isobutyl-4-methoxy-1-naphthalenesulfonamide has been shown to increase GH and IGF-1 levels in both healthy and elderly individuals. In oncology, N-isobutyl-4-methoxy-1-naphthalenesulfonamide has been investigated for its potential to stimulate appetite and muscle mass in cancer patients. In neuroscience, N-isobutyl-4-methoxy-1-naphthalenesulfonamide has been studied for its effects on cognitive function and memory.
Propiedades
Nombre del producto |
N-isobutyl-4-methoxy-1-naphthalenesulfonamide |
|---|---|
Fórmula molecular |
C15H19NO3S |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
4-methoxy-N-(2-methylpropyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-11(2)10-16-20(17,18)15-9-8-14(19-3)12-6-4-5-7-13(12)15/h4-9,11,16H,10H2,1-3H3 |
Clave InChI |
IVWXRFQFSFORQQ-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
SMILES canónico |
CC(C)CNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)





